REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3](C)[CH:2]=1.C([Mg]Br)C.[Mg].BrCC.[CH2:17]=[O:18].C1C[O:22][CH2:21]C1>CN1CCCN(C)C1=O.C1(C)C=CC=CC=1>[OH:18][C:17]1[CH:5]=[CH:4][C:3]([O:22][CH3:21])=[CH:2][C:1]=1[CH:6]=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
a mechanically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a slow reflux (about 30 mins)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated by distillation and aqueous hydrochloric acid (2M, 600 ml)
|
Type
|
ADDITION
|
Details
|
then added
|
Type
|
ADDITION
|
Details
|
Water (600 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through "hyflo"
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
EXTRACTION
|
Details
|
the product extracted from the distillate with ether (1 liter)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow slurry which
|
Type
|
CUSTOM
|
Details
|
triturated with ether (precooled to -78° C., 100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered off rapidly
|
Type
|
WASH
|
Details
|
washed with ether (precooled to -78° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |